molecular formula C12H14N2O2S B2394461 (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine CAS No. 1515147-36-0

(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine

Cat. No.: B2394461
CAS No.: 1515147-36-0
M. Wt: 250.32
InChI Key: PBUOVTFGZAHTAW-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a thiazole ring attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine typically involves the reaction of 3,4-dimethoxybenzyl bromide with thiazol-2-yl-amine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of protective groups, such as the 3,4-dimethoxybenzyl group, can improve the solubility and stability of intermediates during the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybenzyl alcohol
  • 3,4-Dimethoxybenzaldehyde
  • 3,4,5-Trimethoxybenzyl alcohol

Uniqueness

(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine is unique due to the presence of both the benzyl and thiazole moieties, which confer distinct chemical and biological properties. The methoxy groups enhance its solubility and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(7-11(10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUOVTFGZAHTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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